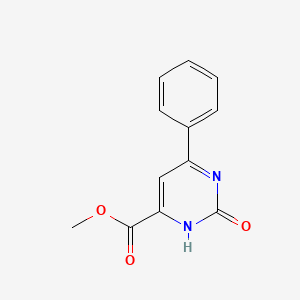
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides. This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a methyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of 2,3-dichlorobenzoyl chloride: This is achieved by reacting 2,3-dichlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of 1-methyl-1H-pyrrole-2-carboxamide: The 2,3-dichlorobenzoyl chloride is then reacted with 1-methyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-dichlorobenzoyl chloride
- 2,4-dichlorobenzoyl chloride
- 2,5-dichlorobenzoyl chloride
- 2,6-dichlorobenzoyl chloride
Uniqueness
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both the dichlorobenzoyl and pyrrole carboxamide groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-6-7(5-10(17)13(16)19)12(18)8-3-2-4-9(14)11(8)15/h2-6H,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLVUFPKCOWTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2485517.png)
![N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-5-ethylthiophene-2-sulfonamide](/img/structure/B2485518.png)
![4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2485519.png)
![(E)-N-[2-(Benzotriazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2485520.png)


![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2485524.png)
![6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2485525.png)
![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2485529.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2485531.png)


